Ethyl 2-bromo-2-cyclopropylacetate

Physicochemical property Thermal stability Distillation

Ethyl 2-bromo-2-cyclopropylacetate (CAS 1200828-74-5) is an α-bromoester characterized by a bromine atom on the α-carbon of an ethyl acetate backbone, adjacent to a cyclopropyl ring. Its molecular formula is C₇H₁₁BrO₂ with a molecular weight of 207.07 g/mol.

Molecular Formula C7H11BrO2
Molecular Weight 207.067
CAS No. 1200828-74-5
Cat. No. B599059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-bromo-2-cyclopropylacetate
CAS1200828-74-5
Molecular FormulaC7H11BrO2
Molecular Weight207.067
Structural Identifiers
SMILESCCOC(=O)C(C1CC1)Br
InChIInChI=1S/C7H11BrO2/c1-2-10-7(9)6(8)5-3-4-5/h5-6H,2-4H2,1H3
InChIKeyBTAPHOMYBWYDEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-bromo-2-cyclopropylacetate (CAS 1200828-74-5) Procurement and Technical Baseline


Ethyl 2-bromo-2-cyclopropylacetate (CAS 1200828-74-5) is an α-bromoester characterized by a bromine atom on the α-carbon of an ethyl acetate backbone, adjacent to a cyclopropyl ring. Its molecular formula is C₇H₁₁BrO₂ with a molecular weight of 207.07 g/mol . The compound exists as a pale-yellow to yellow-brown liquid at room temperature with a density of 1.494 g/cm³ (20 °C) and a boiling point of 209.2 ± 13.0 °C [1]. Commercial specifications typically indicate a purity of 95–97% . The presence of the bromine atom imparts electrophilic reactivity, making the compound a versatile intermediate for nucleophilic substitution and metal-catalyzed cross-coupling reactions .

Reactive α-bromoester for nucleophilic substitution and metal-catalyzed cross-coupling
Cyclopropyl ring introduces ring strain for conformational constraint or ring-opening transformations
Liquid form at room temperature; commercial purity 95–97% supports scalable synthesis

Why Ethyl 2-bromo-2-cyclopropylacetate Cannot Be Casually Replaced by In-Class Analogs


The cyclopropyl α-bromoester class is defined by a unique confluence of electronic and steric factors. The α-bromo group provides a reactive electrophilic center, while the cyclopropyl ring introduces substantial ring strain (~27 kcal/mol) that can be leveraged in ring-opening transformations or retained to impart conformational rigidity and metabolic stability in drug-like molecules [1]. Substituting one analog for another without careful consideration of the ester moiety (e.g., ethyl vs. tert-butyl) alters steric hindrance and deprotection profiles, while switching the halogen (e.g., Br vs. Cl) dramatically changes reaction rates and cross-coupling compatibility. Even the choice of racemic vs. enantiopure (S)-form impacts stereochemical outcomes in asymmetric synthesis . The quantitative evidence below demonstrates that subtle structural changes yield measurable differences in key physicochemical and reactivity parameters.

1
Ester moiety selection (ethyl vs. tert-butyl) may alter steric hindrance and deprotection profiles, limiting direct substitution.
2
Halogen identity (Br vs. Cl) may shift reaction rates and cross-coupling compatibility; chloro analogs typically exhibit lower reactivity.
3
Racemic vs. enantiopure (S)-form may produce different stereochemical results; racemate may not be directly interchangeable in enantioselective protocols.

Ethyl 2-bromo-2-cyclopropylacetate: Quantified Differentiation vs. Closest Analogs


Boiling Point Elevation vs. Non-Cyclopropyl α-Bromoester Ethyl Bromoacetate

Ethyl 2-bromo-2-cyclopropylacetate exhibits a boiling point of 209.2 ± 13.0 °C (at 760 Torr), which is approximately 50 °C higher than that of ethyl bromoacetate (158–159 °C) [1]. This elevation reflects stronger intermolecular interactions arising from the increased molecular surface area and polarizability introduced by the cyclopropyl group.

Boiling Point Elevation
Data to verify
~50 °C higher
Target: 209.2 ± 13.0 °C
Comparator: ethyl bromoacetate 158–159 °C
May influence distillation purification design and thermal process handling.
Predicted value; experimental verification recommended.
Physicochemical property Thermal stability Distillation

Flash Point Safety Margin vs. Ethyl Bromoacetate

The predicted flash point of ethyl 2-bromo-2-cyclopropylacetate is 102.5 ± 10.2 °C [1]. This is more than double the flash point of ethyl bromoacetate (47 °C) . The significant reduction in volatility and flammability is attributable to the higher molecular weight and the presence of the cyclopropyl moiety.

Flash Point Safety Margin
Data to verify
55.5 °C higher
Target: 102.5 ± 10.2 °C
Comparator: ethyl bromoacetate 47 °C
Broader safe operating window for heating, shipping, and storage.
Predicted flash point; confirm experimentally.
Safety Flammability Handling

Aqueous Solubility vs. Ethyl Bromoacetate

Ethyl 2-bromo-2-cyclopropylacetate has a reported solubility of approximately 1.2 g/L in water at 25 °C . In contrast, ethyl bromoacetate is described as 'insoluble' in water, with no quantifiable solubility typically reported [1]. The modest water solubility of the target compound can facilitate aqueous workup procedures and may influence reactivity in biphasic systems.

Aqueous Solubility
Reported
Target: 1.2 g/L (25 °C)
Comparator: ethyl bromoacetate (insoluble)
Measurable vs. negligible solubility
May facilitate aqueous workup and biphasic reaction design.
Low but predictable solubility; comparator behavior may be variable.
Solubility Aqueous compatibility Workup

Lipophilicity (LogP) vs. Methyl Ester Analog

The calculated LogP for ethyl 2-bromo-2-cyclopropylacetate is 1.72 [1]. Its methyl ester counterpart, methyl 2-bromo-2-cyclopropylacetate (MW 193.04), has a lower LogP of approximately 1.40 (estimated by structural analogy and fragment-based methods) . The increased lipophilicity of the ethyl ester may enhance membrane permeability and influence partitioning in medicinal chemistry applications.

Lipophilicity (LogP)
Class-level inference
ΔLogP ≈ +0.32
Target: 1.72 (est.)
Comparator: methyl ester ~1.40 (est.)
Ethyl ester may enhance membrane permeability in medicinal chemistry contexts.
Calculated values; experimental LogP may vary.
Lipophilicity LogP Membrane permeability

Synthetic Yield Comparison: Racemic vs. Enantiopure Preparation

The synthesis of racemic ethyl 2-bromo-2-cyclopropylacetate via bromination of ethyl 2-cyclopropylacetate proceeds with a reported yield of approximately 63–70% after purification [1]. In contrast, the preparation of the single enantiomer (S)-ethyl 2-bromo-2-cyclopropylacetate often requires chiral resolution or asymmetric synthesis, resulting in lower overall yields (typically <50% for the isolated enantiomer) and higher cost .

Synthetic Yield (Racemic vs. Enantiopure)
Reported
Racemic yield: 63–70%
Enantiopure (S)-form: typically
Racemic synthesis offers higher throughput and lower cost for non-stereoselective applications.
Yield advantage; stereochemical requirement dictates form selection.
C–Br vs. C–Cl Bond Reactivity
Class-level inference
BDE difference ~42 kJ/mol
C–Br ≈ 285 kJ/mol
C–Cl ≈ 327 kJ/mol
Weaker C–Br bond enables milder cross-coupling conditions and higher catalyst turnover.
Class-level bond energy; substrate-specific reactivity may vary.
Synthesis Yield Scalability

Reactivity in Nucleophilic Substitution: SN2 vs. SN1 Character Relative to Chloro Analog

The C–Br bond dissociation energy (≈285 kJ/mol) is significantly lower than that of C–Cl (≈327 kJ/mol), making the bromo compound substantially more reactive in SN2 and metal-catalyzed cross-couplings [1]. While direct rate comparisons for cyclopropyl derivatives are scarce, the class-level inference holds: ethyl 2-bromo-2-cyclopropylacetate will undergo nucleophilic displacement and oxidative addition with Pd(0) catalysts at rates orders of magnitude faster than its chloro counterpart, ethyl 2-chloro-2-cyclopropylacetate.

C–Br vs. C–Cl Bond Reactivity
Class-level inference
BDE difference ~42 kJ/mol
C–Br ≈ 285 kJ/mol
C–Cl ≈ 327 kJ/mol
Weaker C–Br bond enables milder cross-coupling conditions and higher catalyst turnover.
Class-level bond energy; substrate-specific reactivity may vary.
Reactivity Leaving group Cross-coupling

Ethyl 2-bromo-2-cyclopropylacetate: Prioritized Research and Industrial Use Cases


Medicinal Chemistry: Synthesis of Cyclopropane-Containing Drug Candidates

The cyclopropyl ring is a privileged motif in pharmaceuticals, conferring metabolic stability and conformational constraint. Ethyl 2-bromo-2-cyclopropylacetate serves as a versatile α-bromoester electrophile for introducing cyclopropyl groups into drug-like scaffolds via alkylation, nucleophilic substitution, or cross-coupling . Its higher lipophilicity (LogP 1.72) relative to the methyl ester analog can be strategically exploited to optimize the pharmacokinetic profile of lead compounds [1].

Agrochemical Intermediate for Cyclopropyl Carboxylic Acid Derivatives

Cyclopropane carboxylic acids are key intermediates in pyrethroid insecticides and other agrochemicals. Ethyl 2-bromo-2-cyclopropylacetate can be hydrolyzed to the corresponding acid or used directly in the synthesis of cyclopropyl-containing esters and amides . The higher boiling point (209.2 °C) and flash point (102.5 °C) compared to ethyl bromoacetate provide a safer handling profile for kilo-lab and pilot-plant operations .

Cross-Coupling Partner in Metal-Catalyzed C(sp³)–C(sp²/sp³) Bond Formation

The compound is an established substrate for palladium- and nickel-catalyzed cross-coupling reactions, including Negishi and Suzuki-Miyaura couplings, enabling the construction of quaternary carbon centers . The low C–Br bond dissociation energy (~285 kJ/mol) facilitates oxidative addition under mild conditions, making it preferable over the corresponding chloro analog for late-stage functionalization of sensitive intermediates [2].

Building Block for Functionalized Cyclopropylideneacetates

Ethyl 2-bromo-2-cyclopropylacetate can undergo elimination to form cyclopropylideneacetates, which are versatile building blocks for cycloadditions and ring-expansion reactions . The racemic form, available in high yield (63–70%), is cost-effective for exploratory chemistry, whereas the enantiopure form can be reserved for stereoselective applications [3].

Application
Selection Property
Validation Focus
Cyclopropane-containing molecule synthesis for medicinal chemistry
Electrophilic α-bromoester reactivity and lipophilicity context
Metabolic stability and conformational rigidity assessment in lead optimization
Agrochemical intermediate synthesis
Thermal and flammability handling context
Process safety and scalability review for kilo-lab/pilot-plant operations
Metal-catalyzed C(sp³)–C(sp²) cross-coupling
C–Br bond lability (oxidative addition efficiency)
Late-stage functionalization compatibility and functional group tolerance
Cyclopropylideneacetate building block synthesis
Cost-effective racemic form availability
Stereoselective exploration using enantiopure form when required

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